

1-Bromo-4-propylheptane molecular formula and weight

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Compound of Interest

Compound Name: **1-Bromo-4-propylheptane**

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Technical Guide: 1-Bromo-4-propylheptane

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of **1-Bromo-4-propylheptane**, focusing on its fundamental chemical properties. Given its nature as a simple alkyl halide, this guide centers on its molecular characteristics and a representative synthetic protocol. The compound is not typically involved in complex biological signaling pathways relevant to drug development.

Core Molecular Data

1-Bromo-4-propylheptane is a halogenated alkane. Its core properties are summarized below, providing essential data for laboratory and research applications.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₁ Br	[1] [2] [3] [4] [5]
Molecular Weight	221.18 g/mol	[1] [2] [4] [6]
CAS Number	133894-35-6	[1] [2] [3] [4]
Appearance	Oily Liquid	[1]
Boiling Point (Predicted)	232.9 ± 8.0 °C	[2] [3]
Density (Predicted)	1.067 ± 0.06 g/cm ³	[2] [3]
Canonical SMILES	CCCC(CCC)CCCB _r	[5] [6]
InChIKey	JYZUFTSYNSOVNI-UHFFFAOYSA-N	[5] [6]

Experimental Protocols

A representative method for the synthesis of **1-Bromo-4-propylheptane** is through the halogenation of the corresponding alcohol, 4-propylheptan-1-ol, using phosphorus tribromide. [\[1\]](#)

Protocol: Synthesis via Halogenation of 4-propylheptan-1-ol[\[1\]](#)

- Materials:
 - 4-propylheptan-1-ol (3.2 g)
 - Phosphorus tribromide (5.4 g)
 - Deionized Water (20 ml)
 - Saturated Sodium Carbonate Solution (10 ml)
 - Methyl tert-butyl ether (3 x 20 ml)
 - Saturated Brine (20 ml)

- Anhydrous Sodium Sulfate
- Procedure:
 - In a three-necked flask, cool 3.2 g of 4-propylheptan-1-ol to a temperature between -10 and -15°C.
 - Begin the dropwise addition of 5.4 g of phosphorus tribromide, maintaining the temperature. Allow the reaction to proceed for 4 hours.
 - The reaction will spontaneously heat up. Allow it to react for an additional 2 hours.
 - Heat the mixture to 100°C and maintain for 1 hour before stopping the heating.
 - Cool the reaction to room temperature.
 - Add 20 ml of water and 10 ml of saturated sodium carbonate solution, and stir for 20 minutes.
 - Perform an extraction using three 20 ml portions of methyl tert-butyl ether.
 - Combine the organic layers and wash with 20 ml of saturated brine.
 - Dry the organic phase with anhydrous sodium sulfate.
 - Concentrate the solution to yield the oily liquid product, **1-Bromo-4-propylheptane**.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **1-Bromo-4-propylheptane** from its alcohol precursor.



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Caption: Synthetic pathway for **1-Bromo-4-propylheptane**.

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